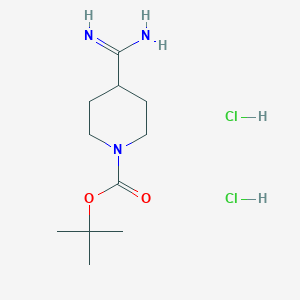

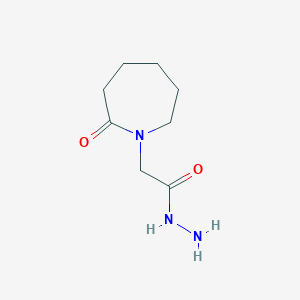

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl substituted piperidine derivatives is well-documented in the provided literature. For instance, an efficient route to 1-tert-butyl-4-chloropiperidine is described, which involves the chlorination reaction mediated by thionyl chloride and the use of tetrabutylammonium chloride as an additive to suppress side product formation . Another paper describes the synthesis of a tert-butyl substituted terpyridine ligand, which is relevant due to the tert-butyl group's influence on the molecule's packing and interactions . Additionally, the synthesis of various tert-butyl substituted piperidine derivatives for applications as chiral auxiliaries or building blocks in peptide synthesis is also reported .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted piperidine derivatives is influenced by the steric effects of the tert-butyl group. For example, the bulky tert-butyl group in 4'-tert-butyl-2,2':6',2''-terpyridine prevents typical face-to-face π-interactions and instead promotes CH···N hydrogen bonds and weak CH···π contacts . The crystal and molecular structure of other derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, is determined by direct methods, revealing a chair conformation in the solid state .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted piperidine derivatives varies depending on the functional groups present. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo stereoselective syntheses with L-selectride to yield cis and trans isomers . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, is synthesized via a condensation reaction, demonstrating the versatility of these compounds in forming various chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine derivatives are characterized by various spectroscopic and analytical techniques. For instance, the synthesis and characterization of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate include MS and 1H NMR spectrum analysis . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provide insights into the stability and electronic structure of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is highlighted as an important intermediate for the synthesis of small molecule anticancer drugs. It has been utilized in developing inhibitors targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival, indicating its potential in overcoming resistance in cancer therapy (Zhang et al., 2018).

Boc-Protected Amines Synthesis

Tert-butyl carbamate formation via a mild and efficient one-pot Curtius rearrangement demonstrates its application in synthesizing Boc-protected amines. This method, compatible with various substrates, facilitates the production of protected amino acids, showing its importance in peptide synthesis and modification (Lebel & Leogane, 2005).

Asymmetric Synthesis of Amines

The use of N-tert-butanesulfinyl imines showcases the application of tert-butyl based compounds in the asymmetric synthesis of amines. This method provides a route to highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, highlighting its versatility in synthesizing complex chiral molecules (Ellman et al., 2002).

Electrochemical Applications

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells has been shown to significantly improve their performance. This adjustment affects the surface charge of TiO2 and decreases electron recombination, demonstrating the compound's role in enhancing renewable energy technologies (Boschloo et al., 2006).

Development of Electrochromic Materials

Visible and near-infrared electrochromic aramids, incorporating main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units, were synthesized for potential applications in smart windows and displays. These polymers exhibited reversible electrochemical oxidation with enhanced NIR contrast and fast switching times, highlighting their potential in advanced material science (Hsiao et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINGUBUKKYTODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)